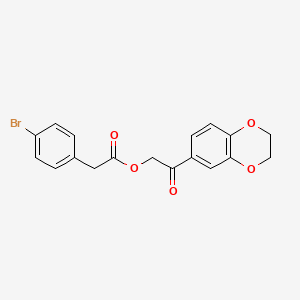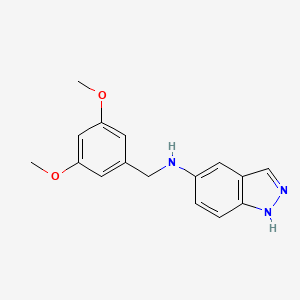![molecular formula C19H16N4O2 B5013792 2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5013792.png)
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide” is a complex organic molecule. It contains a furo[3,2-c]pyridine moiety, which is a bicyclic compound consisting of a furan ring fused with a pyridine ring . This moiety is connected to a phenyl ring, which in turn is connected to a pyrazole ring. The molecule also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furo[3,2-c]pyridine moiety, being a bicyclic structure, would contribute significantly to the rigidity of the molecule. The presence of the phenyl and pyrazole rings would add further complexity to the structure. The acetamide group would likely participate in hydrogen bonding, which could influence the compound’s behavior in solution .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine and pyrazole rings are aromatic and would therefore be relatively stable, but could potentially undergo electrophilic substitution reactions. The acetamide group could participate in various reactions involving the carbonyl or amine functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar, although the acetamide group could confer some polarity. This could influence properties such as solubility, melting point, and boiling point .Propriétés
IUPAC Name |
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-20-18(24)12-23-9-6-16(22-23)13-3-2-4-14(11-13)19-15-7-10-25-17(15)5-8-21-19/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBIDUFGZBOTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)


![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)

![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)


![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)